molecular formula C12H13NO2 B14417324 {[4-(Dimethylamino)phenyl]methylidene}propanedial CAS No. 82700-51-4

{[4-(Dimethylamino)phenyl]methylidene}propanedial

Cat. No.: B14417324
CAS No.: 82700-51-4
M. Wt: 203.24 g/mol
InChI Key: JYFUUOGYXHZHBO-UHFFFAOYSA-N
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Description

{[4-(Dimethylamino)phenyl]methylidene}propanedial is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Dimethylamino)phenyl]methylidene}propanedial typically involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Dimethylamino)phenyl]methylidene}propanedial can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propanedial moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Chemistry

In chemistry, {[4-(Dimethylamino)phenyl]methylidene}propanedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to understand its efficacy and safety in various medical applications.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of {[4-(Dimethylamino)phenyl]methylidene}propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound shares a similar structural motif but differs in its functional groups and reactivity.

    N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: Another related compound with variations in the substituents attached to the aromatic ring.

Uniqueness

The uniqueness of {[4-(Dimethylamino)phenyl]methylidene}propanedial lies in its specific combination of functional groups, which confer distinct reactivity and properties

Properties

CAS No.

82700-51-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]propanedial

InChI

InChI=1S/C12H13NO2/c1-13(2)12-5-3-10(4-6-12)7-11(8-14)9-15/h3-9H,1-2H3

InChI Key

JYFUUOGYXHZHBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C=O)C=O

Origin of Product

United States

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